Dulcioic acid
Overview
Description
Dulcioic acid is a naturally occurring triterpenoid compound found in the plant Scoparia dulcis. This compound has garnered attention due to its potential therapeutic properties and its role in traditional medicine. This compound is known for its anti-inflammatory, antiviral, and antitumor activities, making it a subject of interest in various scientific research fields.
Mechanism of Action
- Dulcioic acid is a diterpenoid compound found in Scoparia dulcis , commonly known as “sweet broom weed.” This plant has been traditionally used for various medicinal purposes .
- This compound’s mode of action remains largely unexplored. However, one study reported that a related diterpenoid, scopadulcic acid B , inhibited viral replication of herpes simplex virus type 1 (HSV-1) in vitro .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Dulcioic acid plays a crucial role in biochemical reactions, particularly in the modulation of cytokine production. It interacts with various enzymes and proteins involved in inflammatory responses. For instance, this compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ) . These interactions suggest that this compound may act as an anti-inflammatory agent by modulating the activity of these cytokines.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound inhibits the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Additionally, it affects the expression of genes involved in the inflammatory response, further highlighting its potential as an anti-inflammatory agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the inhibition of enzyme activity and modulation of gene expression. For instance, this compound inhibits the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses . By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory genes, thereby exerting its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly under standard laboratory conditions . Long-term studies have demonstrated that this compound maintains its inhibitory effects on cytokine production over extended periods, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits cytokine production without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation and immune responses. It interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory compounds, thereby exerting its anti-inflammatory effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound tends to accumulate in tissues with high levels of inflammation, such as the liver and spleen, where it exerts its therapeutic effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the cytoplasm and nucleus of cells, where it interacts with key signaling molecules and transcription factors . The subcellular localization of this compound is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dulcioic acid typically involves the extraction from the plant Scoparia dulcis. The process begins with the collection of the plant material, followed by drying and grinding. The powdered plant material is then subjected to solvent extraction using solvents such as methanol or ethanol. The extract is concentrated and subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The use of advanced chromatographic techniques, such as high-performance liquid chromatography, ensures the purity and yield of this compound. The scalability of the extraction process is crucial for meeting the demands of research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Dulcioic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogenated derivatives.
Scientific Research Applications
Dulcioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory, antiviral, and antitumor properties. It has shown potential in treating conditions such as diabetes, hypertension, and viral infections.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Dulcioic acid can be compared with other triterpenoids such as:
Betulinic acid: Known for its antitumor and antiviral properties.
Oleanolic acid: Exhibits anti-inflammatory and hepatoprotective effects.
Ursolic acid: Possesses anti-inflammatory, antitumor, and antimicrobial activities.
Uniqueness of this compound: this compound stands out due to its broad spectrum of biological activities and its presence in traditional medicine. Its unique combination of anti-inflammatory, antiviral, and antitumor properties makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(1R,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18-19(25(32)33)10-13-27(4)16-17-29(6)20(24(18)27)8-9-22-28(5)14-12-23(31)26(2,3)21(28)11-15-30(22,29)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22+,23-,24-,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVZSZBQAZPKNI-IEGIENCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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